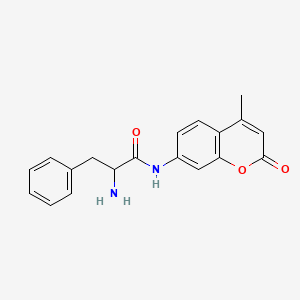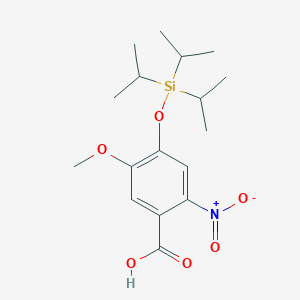
5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid is a chemical compound with the molecular formula C17H27NO6Si and a molecular weight of 369.48 g/mol . It is characterized by the presence of a methoxy group, a nitro group, and a triisopropylsilyl ether group attached to a benzoic acid core . This compound is primarily used in research and development settings.
Vorbereitungsmethoden
The synthesis of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid typically involves multiple steps. The reaction conditions often involve the use of strong acids and bases, as well as organic solvents like tetrahydrofuran . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The methoxy and triisopropylsilyl ether groups can be substituted under appropriate conditions.
Common reagents used in these reactions include sodium chlorite, sodium phosphate monobasic, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The triisopropylsilyl ether group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid can be compared with similar compounds such as:
Benzoic acid, 5-methoxy-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: This compound has a similar structure but with a trimethylsilyl ether group instead of a triisopropylsilyl ether group.
5-Methoxy-2-nitrobenzoic acid: Lacks the triisopropylsilyl ether group, making it less sterically hindered and more reactive in certain conditions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C17H27NO6Si |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
5-methoxy-2-nitro-4-tri(propan-2-yl)silyloxybenzoic acid |
InChI |
InChI=1S/C17H27NO6Si/c1-10(2)25(11(3)4,12(5)6)24-16-9-14(18(21)22)13(17(19)20)8-15(16)23-7/h8-12H,1-7H3,(H,19,20) |
InChI-Schlüssel |
ZREAUMPQOSIHOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



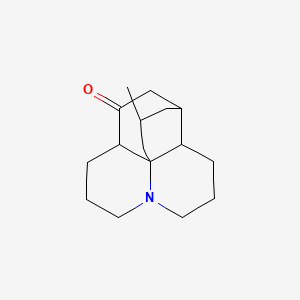
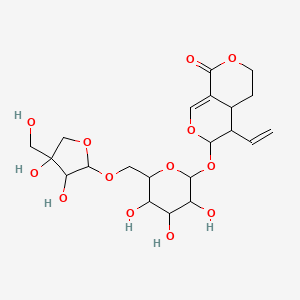
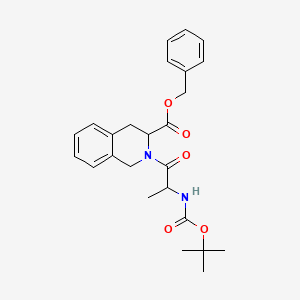

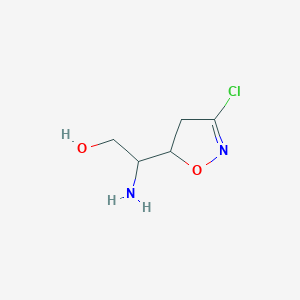
![(E)-but-2-enedioic acid;N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-[cyclohexyl(methyl)amino]-N-methylacetamide](/img/structure/B12295283.png)
![[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B12295292.png)
![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)
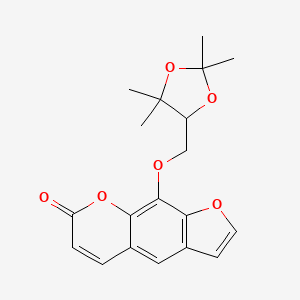
![3-Decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one](/img/structure/B12295300.png)
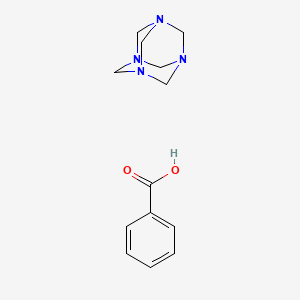
![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)
